Propylene glycol ethyl ether, (S)-

Description

Contextual Significance within Chiral Glycol Ether Chemistry

The field of chiral chemistry, which studies molecules that are non-superimposable mirror images of each other (enantiomers), has gained significant traction since its discovery by Louis Pasteur in 1848. nih.govnih.gov It is now well-established that enantiomers of a chiral compound can exhibit distinct biological and chemical behaviors. nih.govnih.gov This principle is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug can be associated with one enantiomer, while the other may be inactive or even cause adverse effects. nih.gov

Within the realm of glycol ethers, the chirality of propylene (B89431) glycol derivatives is of particular interest. The synthesis of propylene glycol monoalkyl ethers yields two primary isomers: the alpha-isomer and the beta-isomer. epa.gov These isomers differ in the position of the ether linkage and the resulting hydroxyl group, which can lead to different metabolic pathways and toxicological profiles. epa.govresearchgate.net For instance, research on propylene glycol monomethyl ether (PGME) has indicated that the beta-isomer raises more concerns regarding its reproductive and developmental effects compared to the alpha-isomer. nih.gov

The study of specific enantiomers like (S)-Propylene Glycol Ethyl Ether is a natural progression in this field. The use of single-enantiomer compounds as chiral solvents or building blocks in asymmetric synthesis is a key area of academic inquiry. acs.org Chiral solvents have the potential to influence the outcome of chemical reactions, favoring the formation of one enantiomer over the other, a process known as enantioselective crystallization. researchgate.net Furthermore, research into the adsorption of propylene glycol stereoisomers, such as (S)-propane-1,2-diol, on catalyst surfaces for fuel cell applications underscores the importance of studying individual enantiomers to understand and optimize their performance in various technologies. nih.gov The distinct aroma properties that different isomers of a chiral compound can possess also highlight the significance of studying single enantiomers. nih.gov

Evolution of Academic Research Focus on Propylene Glycol Ethers

Academic research on glycol ethers has evolved from studying broad classes of these compounds to focusing on specific isomers and their unique properties. Initially, research was driven by the need for effective and versatile solvents for a wide range of industrial applications, including paints, coatings, and cleaners. epa.govgoogle.com

A significant shift in research focus occurred with the growing awareness of the toxicological differences between ethylene (B1197577) glycol ethers (E-series) and propylene glycol ethers (P-series), with the latter generally considered to have lower toxicity. researchgate.net This led to a greater emphasis on the development and characterization of P-series glycol ethers as safer alternatives.

Further refinement in research has been the investigation of the individual isomers of propylene glycol ethers. The recognition that the alpha- and beta-isomers of compounds like PGME have different toxicological profiles spurred research into synthetic methods that could control the isomeric ratio of the final product. nih.govjeom.org The demand for high-purity single isomers in specific applications, such as propylene glycol methyl ether acetate (B1210297) (PGMEA) in the electronics industry, has also driven research into more sophisticated synthesis and purification techniques. mdpi.com

The broader evolution of chiral chemistry has also heavily influenced the research landscape of propylene glycol ethers. The groundbreaking work in asymmetric synthesis, which was awarded the Nobel Prize in Chemistry in 2001, highlighted the importance of producing single-enantiomer compounds. nih.gov This has led to an increased academic interest in chiral molecules like (S)-Propylene Glycol Ethyl Ether for their potential use as chiral auxiliaries, solvents, or starting materials in the synthesis of other enantiomerically pure substances.

Scope and Significance of Inquiry for (S)-Propylene Glycol Ethyl Ether

The inquiry into (S)-Propylene Glycol Ethyl Ether is significant due to its potential applications in stereospecific synthesis and as a chiral solvent. The ability of a chiral solvent to create a chiral environment can be harnessed to control the stereochemical outcome of a reaction, a fundamental goal in modern organic chemistry. acs.org

The investigation of (S)-Propylene Glycol Ethyl Ether is also driven by the broader need to understand the structure-property relationships of chiral molecules. By studying the specific interactions of a single enantiomer with other molecules or surfaces, researchers can gain valuable insights that can be applied to the design of new catalysts, drugs, and materials. For example, detailed studies on the adsorption of propylene glycol stereoisomers on catalyst surfaces are crucial for advancing fuel cell technology. nih.gov

Furthermore, the pursuit of enantiomerically pure compounds is a continuous endeavor in the chemical and pharmaceutical industries. Research into the synthesis and properties of (S)-Propylene Glycol Ethyl Ether contributes to the growing library of chiral building blocks available to chemists for the construction of complex molecules with specific three-dimensional structures. The development of efficient and selective methods for the synthesis of propylene glycol ethers, including the use of environmentally friendly ionic liquids as catalysts, is an active area of research that promises to make these valuable compounds more accessible. researchgate.net

Interactive Data Table: Properties of (S)-Propylene Glycol Ethyl Ether

| Property | Value |

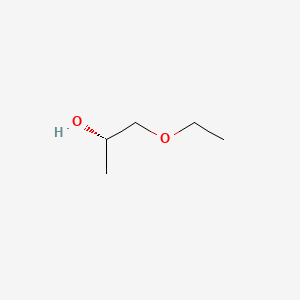

| IUPAC Name | (2S)-1-ethoxypropan-2-ol nih.gov |

| Molecular Formula | C5H12O2 |

| Molecular Weight | 104.15 g/mol |

| CAS Number | 121214-34-4 nih.gov |

| Appearance | Colorless liquid google.com |

| Odor | Mild, pleasant epa.govgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-ethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLQKTGDSGKSKJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121214-34-4 | |

| Record name | Propylene glycol ethyl ether, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121214344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENE GLYCOL ETHYL ETHER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724V58309X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Stereoselective Synthesis of (S)-Propylene Glycol Ethyl Ether

Stereoselective synthesis is fundamental to producing (S)-Propylene Glycol Ethyl Ether in high enantiomeric purity. iupac.org This involves reaction pathways that preferentially form one stereoisomer over others.

A principal method for synthesizing (S)-Propylene Glycol Ethyl Ether involves the catalytic etherification of a chiral starting material, such as (S)-propylene oxide. inflibnet.ac.in The ring-opening of this epoxide with ethanol (B145695), facilitated by a catalyst, can yield the target molecule. The choice of catalyst is critical in directing the regioselectivity of the reaction to favor the formation of (S)-1-ethoxy-2-propanol over its isomer, (S)-2-ethoxy-1-propanol.

Another approach is the etherification of (S)-propylene glycol with an ethylating agent. This reaction's success is contingent on preserving the stereochemistry of the chiral center throughout the process.

Asymmetric induction is a key strategy where a chiral influence guides the formation of a specific enantiomer. wikipedia.orgmsu.edu This is particularly relevant when starting with an achiral precursor. For the synthesis of (S)-Propylene Glycol Ethyl Ether, this can be accomplished through the asymmetric reduction of an achiral ketone, 1-ethoxy-2-propanone. The use of a chiral catalyst or a chiral reducing agent is essential to introduce the desired stereochemistry during the reaction. inflibnet.ac.in

There are several forms of asymmetric induction:

Internal Asymmetric Induction: A chiral center is covalently bonded to the reactive center. wikipedia.org

Relayed Asymmetric Induction: Chiral information is introduced and later removed, often through the use of chiral auxiliaries. wikipedia.org

External Asymmetric Induction: Chirality is introduced in the transition state via a chiral catalyst or ligand, which is often the most economically viable method. wikipedia.org

Advanced Catalytic Systems in Ether Synthesis

The development of innovative and efficient catalytic systems is a continuous focus in the field of stereoselective ether synthesis. organic-chemistry.org

Ionic liquids (ILs) are increasingly utilized as catalysts and solvents in chemical synthesis due to their favorable properties like low vapor pressure and high thermal stability. rushim.runih.govrsc.orgnewschool.edu For the synthesis of (S)-Propylene Glycol Ethyl Ether, task-specific ionic liquids can be engineered to serve as both the catalyst and the source of chirality. nih.gov These designer solvents can be tailored by modifying the cation and anion to optimize catalytic activity and stereoselectivity. nih.govresearchgate.net

| Ionic Liquid Application Advantages |

| Tunable properties for specific reactions |

| Potential for catalyst recycling and reuse |

| Can act as both solvent and catalyst |

A thorough understanding of reaction mechanisms is crucial for the design and optimization of new catalytic systems. researchgate.netlakeheadu.ca For the synthesis of propylene (B89431) glycol ethers, studies often focus on the interplay between the catalyst and reactants. For instance, in the direct synthesis of propylene glycol methyl ether from propylene, it has been shown that aluminum-modified titanium silicalite-1 acts as a bifunctional catalyst. rsc.org The synergy between the titanium and aluminum active sites enhances the catalytic performance, where the Lewis acidity of Ti sites is increased by Al, and the Brønsted acidity of Al sites is increased by Ti. rsc.org Computational studies, such as Density Functional Theory (DFT), can provide microscopic insights into these synergistic effects. rsc.org

Enantioselective Derivatization Reactions

Enantioselective derivatization is a powerful analytical technique to determine the enantiomeric purity of a chiral compound like (S)-Propylene Glycol Ethyl Ether. This process involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess distinct physical properties, allowing for their separation and quantification using chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A commonly used chiral derivatizing agent is (R)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction of (S)-Propylene Glycol Ethyl Ether with this agent produces a diastereomeric ester, which can then be analyzed to ascertain the enantiomeric excess of the original sample.

Formation of Chiral Esters and Ethers

The synthesis of chiral esters and ethers from (S)-Propylene glycol ethyl ether typically involves the reaction of its hydroxyl group with appropriate acylating or alkylating agents. Standard esterification procedures can be employed, where (S)-Propylene glycol ethyl ether is reacted with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. For instance, the reaction with acetic anhydride would yield (S)-Propylene glycol ethyl ether acetate (B1210297).

The formation of ethers, on the other hand, can be achieved through Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. The choice of the deprotonating agent and reaction conditions is crucial to avoid side reactions.

These classical chemical methods provide a straightforward route to a variety of chiral esters and ethers derived from (S)-Propylene glycol ethyl ether. The stereochemical integrity of the chiral center is generally maintained throughout these reactions, provided that the reaction conditions are not harsh enough to cause racemization.

Biocatalytic Derivatization via Enzymatic Transformations

Biocatalytic methods, particularly those employing lipases, have emerged as powerful tools for the derivatization of chiral alcohols like (S)-Propylene glycol ethyl ether. These enzymatic transformations are highly valued for their exceptional enantio- and regioselectivity, often proceeding under mild reaction conditions which minimizes by-product formation and preserves the stereochemical purity of the target molecule. mdpi.com

A common strategy for the derivatization of chiral secondary alcohols is through enzymatic kinetic resolution of a racemic mixture. In the context of propylene glycol alkyl ethers, this involves the enantioselective acylation (or transesterification) of a racemic mixture of propylene glycol ethyl ether. csic.es Lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B), are particularly effective for this purpose. csic.esresearchgate.net When a racemic mixture of propylene glycol ethyl ether is subjected to acylation catalyzed by CAL-B in the presence of an acyl donor, the enzyme preferentially acylates one enantiomer, leaving the other unreacted. For instance, CAL-B has been shown to catalyze the acylation of the (R)-enantiomer of a similar compound, propylene glycol methyl ether, with high selectivity, resulting in the formation of (R)-propylene glycol methyl ether acetate and leaving behind the unreacted (S)-propylene glycol methyl ether with high enantiomeric purity. csic.es

This same principle can be applied to produce the acetylated derivative of (S)-Propylene glycol ethyl ether. By starting with the (S)-enantiomer and an appropriate acyl donor, the lipase can catalyze its conversion to the corresponding ester. The selection of the enzyme, acyl donor, and solvent is critical to achieving high conversion and selectivity. mdpi.comcsic.es Immobilized lipases, such as Novozym 435 (which is CAL-B immobilized on a macroporous acrylic resin), are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for their reuse. researchgate.net

The acyl donors used in these transformations can range from simple esters like ethyl acetate to activated acyl donors like vinyl acetate. csic.esnih.gov The use of vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards product formation.

The following tables present research findings on the lipase-catalyzed kinetic resolution of racemic propylene glycol alkyl ethers, which illustrates the methodology applicable for the derivatization of (S)-Propylene glycol ethyl ether.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Propylene Glycol Methyl Ether (PGM) via Transesterification

This table presents data for the kinetic resolution of a close structural analog, propylene glycol methyl ether, to illustrate the efficacy of the biocatalytic method.

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product (ee %) | Remaining Substrate (ee %) |

| CAL-B | Ethyl Acetate | Hexane | RT | 24 | >45 | >99 ((R)-PGM Acetate) | >90 ((S)-PGM) |

| CAL-B | Vinyl Acetate | MTBE | 30 | 6 | ~50 | >99 ((R)-PGM Acetate) | >99 ((S)-PGM) |

Data compiled from principles described in patents and analogous reactions. csic.esresearchgate.net

Table 2: Screening of Lipases for the Kinetic Resolution of a Racemic Secondary Alcohol

This table shows a general screening approach for identifying the best lipase for the kinetic resolution of a secondary alcohol, a method applicable to propylene glycol ethyl ether.

| Lipase Source | Conversion (%) | Enantiomeric Excess of Product (ee %) | Enantiomeric Ratio (E) |

| Candida antarctica B (CAL-B) | 49 | >99 | >200 |

| Pseudomonas cepacia | 45 | 95 | 50 |

| Mucor miehei | 30 | 80 | 10 |

| Porcine Pancreas | 15 | 60 | 4 |

Illustrative data based on typical lipase screening results for secondary alcohols. mdpi.com

Stereochemical Aspects and Chiral Recognition

Isomerism and Stereoisomeric Forms of Propylene (B89431) Glycol Ethyl Ether

Propylene glycol ethyl ether (PGEE) exists as a mixture of isomers, with the primary component being 1-ethoxy-2-propanol. shell.com The structure of PGEE contains a chiral carbon atom, the second carbon in the propane (B168953) backbone, which is bonded to four different groups: a hydroxyl group, a methyl group, a hydrogen atom, and an ethoxymethyl group (-CH2OCH2CH3). This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (S)-propylene glycol ethyl ether and (R)-propylene glycol ethyl ether. ontosight.aiepa.gov These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. ontosight.ai Commercial PGEE is typically a racemic mixture, containing equal amounts of both the (S) and (R) enantiomers. shell.com

Enantiomeric Resolution Techniques

The separation of the (S)- and (R)-enantiomers from a racemic mixture, a process known as resolution, is crucial for applications where stereochemistry is important. Two primary methods for achieving this are enzymatic resolution and chromatographic separation.

Enzymatic resolution leverages the stereoselectivity of enzymes to preferentially react with one enantiomer over the other, allowing for their separation.

Hydrolases, particularly lipases and esterases, are effective catalysts for the resolution of propylene glycol ethers. google.com The process can be conducted through two main pathways:

Enantioselective Hydrolysis: In this method, a racemic mixture of a propylene glycol ethyl ether ester (e.g., propylene glycol ethyl ether acetate) is subjected to hydrolysis catalyzed by a hydrolase. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. For instance, Candida antarctica lipase (B570770) B (CAL-B) has shown high enantioselectivity in the hydrolysis of various propylene glycol alkyl ether acetates. google.com Other enzymes like Pseudomonas sp. lipase (PSL) and Candida rugosa lipase (CRL) also exhibit enantioselective hydrolysis for some substrates. google.com

Enantioselective Transesterification: This approach involves the reaction of a racemic propylene glycol ethyl ether with an acyl donor in the presence of a hydrolase. The enzyme catalyzes the acylation of one enantiomer more rapidly than the other. For example, CAL-B can be used for the transesterification of racemic propylene glycol ethyl ether (PE) with acyl donors like ethyl acetate (B1210297) or vinyl acetate. google.com This results in the formation of the corresponding (R)-ester in high optical purity, leaving the unreacted (S)-propylene glycol ethyl ether also in high optical purity. google.com

Table 1: Hydrolases Used in the Resolution of Propylene Glycol Ethers

| Enzyme | Type | Application |

|---|---|---|

| Candida antarctica lipase B (CAL-B) | Lipase | Hydrolysis and Transesterification |

| Pseudomonas sp. lipase (PSL) | Lipase | Hydrolysis |

| Candida rugosa lipase (CRL) | Lipase | Hydrolysis |

Dynamic kinetic resolution (DKR) is an advanced technique that can theoretically convert 100% of a racemic mixture into a single, enantiomerically pure product. wikipedia.org This is achieved by combining the kinetic resolution step with a simultaneous in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu For DKR to be efficient, the rate of racemization must be at least as fast as the rate of reaction of the faster-reacting enantiomer. princeton.edu While specific examples for propylene glycol ethyl ether are not extensively detailed in the provided context, the principle involves using a catalyst (chemical or enzymatic) to continuously interconvert the (R) and (S) enantiomers of the starting material while the resolving enzyme selectively reacts with one of them. wikipedia.orgprinceton.edu This continuous replenishment of the reactive enantiomer allows for a theoretical yield of 100% for the desired product.

Chromatographic Separation Methods for Enantiomers

Chromatographic techniques are powerful tools for separating enantiomers. rotachrom.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. rotachrom.comkhanacademy.orgyoutube.com

For the separation of propylene glycol enantiomers, gas chromatography (GC) with a chiral column is a common method. google.comnih.gov For instance, a β-cyclodextrin-based chiral stationary phase has been successfully used to separate the enantiomers of 1,2-propylene glycol, where the (S)-enantiomer eluted first. nih.gov Pre-column derivatization can also be employed to enhance the separation and quantification of trace enantiomeric impurities. google.com

High-performance liquid chromatography (HPLC) with chiral stationary phases is another widely used technique for enantioseparation. nih.gov CSPs based on selectors like crown ethers, cyclofructans, proteins, and derivatized polysaccharides create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, resulting in their separation. nih.govunivie.ac.at

Table 2: Chromatographic Methods for Enantiomer Separation

| Technique | Chiral Stationary Phase (Example) | Principle |

|---|---|---|

| Gas Chromatography (GC) | β-cyclodextrin | Differential interaction with the chiral phase leading to different elution times. |

Fundamental Principles of Chiral Recognition Mechanisms

Chiral recognition, the ability of a chiral molecule (the selector) to differentiate between the enantiomers of another chiral molecule (the selectand), is the basis for all enantioselective separation techniques. researchgate.net The fundamental principle, often referred to as the "three-point interaction model," posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. researchgate.net These interactions can be attractive (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) or repulsive (steric hindrance).

In the context of chromatographic separations, the chiral stationary phase provides the chiral environment. nih.gov The enantiomers of the analyte, as they pass through the column, interact with the CSP. One enantiomer will typically form a more stable transient diastereomeric complex with the CSP than the other. nih.gov This difference in the stability of the complexes, reflected in their binding constants, leads to different retention times and allows for their separation. researchgate.net The specific nature of these interactions depends on the chemical structures of both the analyte and the chiral selector. For example, in the case of crown ether-based CSPs, chiral recognition can involve interactions between the substituents on the crown ether and the analyte. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Enantiomeric and Isomeric Separation

Chromatography is the cornerstone for the separation of closely related chemical compounds like enantiomers and isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed for the analysis of propylene (B89431) glycol ethers.

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like propylene glycol ethers. It offers high resolution and sensitivity, enabling the separation and identification of different isomers.

The separation of enantiomers, such as (S)- and (R)-Propylene glycol ethyl ether, by GC necessitates the use of a chiral stationary phase (CSP). These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation.

Commonly used chiral selectors for GC include derivatized cyclodextrins. For instance, a β-cyclodextrin phase has been successfully used for the enantiomeric separation of 1,2-Propylene glycol. The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of GC conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. Pre-column derivatization with an aldehyde or ketone compound can also be employed to enhance separation and quantification of 1,2-propylene glycol enantiomers.

Table 1: Exemplary GC Parameters for Chiral Separation of Propylene Glycol Enantiomers

| Parameter | Value | Reference |

| Column | CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) | |

| Oven Program | 50°C (1 min), then 3°C/min to 80°C, then 8°C/min to 170°C (5 min) | |

| Carrier Gas | High purity nitrogen | |

| Injection | Split mode (20:1) at 250°C | |

| Detector | Not specified in source |

Note: This table provides an example of GC conditions used for the separation of 1,2-Propylene glycol enantiomers, which is a closely related compound. Specific optimization for (S)-Propylene glycol ethyl ether would be required.

Propylene glycol ethers can exist as different structural isomers. For instance, propylene glycol monomethyl ether exists as α- and β-isomers (1-methoxy-2-propanol and 2-methoxy-1-propanol, respectively). GC-MS is instrumental in differentiating these isomers. The fragmentation patterns observed in the mass spectra are unique to each isomer, allowing for their unambiguous identification even if they are not fully separated chromatographically.

Coelution, where two or more compounds elute from the chromatographic column at the same time, can be a challenge. However, the use of high-resolution capillary columns with specific stationary phases, such as those with cyanopropylphenyl chemistry, can significantly improve the separation of isomeric glycol ethers and resolve coelution issues. The selection of appropriate mass-to-charge ratio (m/z) ions for monitoring can further enhance the ability to quantify individual isomers in a mixture.

Table 2: GC-MS for Isomeric Differentiation

| Feature | Description | Reference |

| Separation Principle | Differential partitioning of isomers on a GC column based on their boiling points and interaction with the stationary phase. | |

| Identification | Unique mass spectral fragmentation patterns for each isomer. | |

| Resolution of Coelution | Achieved through high-resolution columns and selection of specific ions for monitoring. |

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of chiral compounds. It is particularly useful for less volatile or thermally labile compounds.

Similar to GC, chiral separation in HPLC relies on the use of Chiral Stationary Phases (CSPs). A wide variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases. The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. For instance, polysaccharide-based CSPs have shown broad applicability for the separation of a wide range of chiral compounds. The development of new and more efficient CSPs is an ongoing area of research, aiming to improve resolution, versatility, and stability.

For the analysis of propylene glycol and its derivatives, pre-column derivatization is often employed to introduce a chromophore, making the compounds detectable by UV detectors, a common type of detector in HPLC systems.

Table 3: Common Types of Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector Examples | Separation Principle |

| Polysaccharide-based | Cellulose and amylose derivatives | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and steric interactions. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Complex mechanisms involving hydrophobic and polar interactions. |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. |

While standard UV detectors are commonly used in HPLC, they cannot distinguish between enantiomers. To determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance, HPLC systems can be coupled with chiroptical detectors, such as a Circular Dichroism (CD) detector or a polarimeter.

A CD detector measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. A polarimeter measures the rotation of the plane of polarized light. The signal from these detectors is directly related to the concentration of each enantiomer, allowing for the accurate determination of the enantiomeric excess without the need for complete baseline separation in some cases. The use of chiroptical detectors provides a significant advantage in validating enantiomeric separations and in quality control applications.

Table 4: Comparison of HPLC Detectors for Chiral Analysis

| Detector Type | Principle of Operation | Information Provided |

| UV/Vis Detector | Measures absorbance of light. | Concentration of absorbing species, but no chiral information. |

| Circular Dichroism (CD) Detector | Measures the difference in absorption of left and right circularly polarized light. | Provides chiral-specific information and allows for the determination of enantiomeric excess. |

| Polarimeter | Measures the rotation of the plane of polarized light. | Provides information on the optical activity of the eluting compounds, enabling enantiomeric excess determination. |

Capillary Electrophoresis in Enantioselective Analysis

Capillary electrophoresis (CE) is a powerful and efficient technique for the separation of chiral compounds. d-nb.infoumt.edu For enantiomers like (S)-Propylene glycol ethyl ether and its R-enantiomer, which have identical physicochemical properties in a non-chiral environment, direct separation is not possible with conventional CE. d-nb.infomdpi.com Chiral resolution is achieved by introducing a chiral selector into the background electrolyte (BGE). d-nb.infomdpi.com

The fundamental principle of chiral CE involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. mdpi.com This interaction leads to a difference in the apparent electrophoretic mobility of the two enantiomers, enabling their separation. d-nb.info

Chiral Selectors: A variety of chiral selectors (CSs) can be employed, with cyclodextrins (CDs) and their derivatives being the most common due to their broad applicability. springernature.comscispace.com For a compound like (S)-Propylene glycol ethyl ether, which contains a hydroxyl group and an ether linkage, CDs can form inclusion complexes with differing stability for each enantiomer. Other potential selectors include macrocyclic antibiotics like vancomycin, which offer multiple chiral centers and functional groups for interaction. mdpi.com In some cases, dual selector systems, such as a combination of a cyclodextrin and a crown ether, can create a synergistic effect that enhances chiral recognition and resolution. d-nb.info

Method Development Considerations: The successful enantioselective analysis of (S)-Propylene glycol ethyl ether by CE depends on the optimization of several parameters.

| Parameter | Effect on Separation | Typical Conditions |

| Chiral Selector Type & Concentration | The choice of CS is critical for achieving selectivity. Concentration affects the equilibrium of complex formation; an optimal concentration often exists. scispace.com | Cyclodextrins (e.g., β-CD, HP-β-CD) at mM concentrations. nih.gov |

| Buffer pH | Affects the charge of the analyte (if ionizable) and the selector, influencing electrophoretic mobility and interaction strength. | For neutral compounds like propylene glycol ethyl ether, pH primarily affects the electroosmotic flow (EOF). |

| Organic Modifier | Modifiers like methanol (B129727) or acetonitrile (B52724) can alter the solubility of the analyte and selector, and modify the inclusion complexation, thereby affecting resolution. mdpi.com | 5-30% Methanol, Acetonitrile, or Isopropanol. |

| Applied Voltage | Higher voltage generally leads to shorter analysis times but can cause Joule heating, which may degrade resolution. | 15-30 kV. |

| Temperature | Affects buffer viscosity, electrophoretic mobility, and complexation kinetics. Stable temperature control is crucial for reproducibility. | 20-25 °C. |

When coupled with mass spectrometry (CE-MS), this technique not only separates the enantiomers but also provides mass information for definitive identification. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and determining the purity of (S)-Propylene glycol ethyl ether.

Vibrational Spectroscopy (e.g., FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (S)-Propylene glycol ethyl ether, the FT-IR spectrum is characterized by several key absorption bands.

The presence of an ether is confirmed by a strong C-O-C stretching vibration. For simple dialkyl ethers, this band typically appears around 1120-1150 cm⁻¹. restek.com The hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. researchgate.net The spectrum will also feature C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ range. researchgate.net

Table of Expected FT-IR Absorption Bands for Propylene Glycol Ethyl Ether:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200-3600 | O-H stretch (hydrogen-bonded) | Alcohol | Strong, Broad |

| 2950-3000 | C-H stretch (asymmetric) | Alkane (CH₃, CH₂) | Medium-Strong |

| 2850-2950 | C-H stretch (symmetric) | Alkane (CH₃, CH₂) | Medium-Strong |

| 1300-1500 | C-H bend | Alkane | Variable |

| 1050-1150 | C-O-C stretch (asymmetric) | Ether | Strong |

Data for similar compounds like propylene glycol and propylene glycol methyl ether show these characteristic peaks. nist.govnist.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, the structure of the compound.

For a relatively volatile compound like propylene glycol ethyl ether, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical approach. restek.comgcms.cz

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons to ionize the sample, causing extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule. For an ether, a dominant fragmentation pathway is alpha-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org Another common fragmentation is the loss of an alkoxy group. libretexts.org For propylene glycol ethyl ether (Molecular Weight: 104.15 g/mol ), characteristic fragments would be expected from the loss of an ethyl group, a propyl group, or cleavage at the C-O bonds. chromforum.orgyoutube.com The molecular ion peak (M⁺) may be weak or absent. chromforum.org

Chemical Ionization (CI): This is a softer ionization technique that uses a reagent gas to protonate the analyte, typically resulting in a prominent protonated molecule [M+H]⁺ and less fragmentation than EI. maxwellsci.com This is useful for confirming the molecular weight of the compound.

Table of Predicted Key Fragments in EI-MS of Propylene Glycol Ethyl Ether:

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 89 | [M - CH₃]⁺ | Loss of a methyl group |

| 75 | [CH₂OCH₂CH₃]⁺ | Alpha-cleavage |

| 59 | [CH(OH)CH₃]⁺ or [CH₂OCH₃]⁺ | Cleavage of C-C or C-O bond |

Tandem mass spectrometry (MS/MS) provides an even higher degree of structural confirmation. In an MS/MS experiment, a specific ion from the first stage of mass spectrometry (the precursor ion) is selected and then fragmented further by collision-induced dissociation (CID). The resulting product ions are then analyzed in a second stage of mass spectrometry. acs.org

This technique is invaluable for distinguishing between isomers. For example, while propylene glycol ethyl ether and diethylene glycol might have fragments of the same mass in a standard MS spectrum, their MS/MS spectra would be distinct. The fragmentation of a selected precursor ion from (S)-Propylene glycol ethyl ether would yield a specific set of product ions that confirms the connectivity of the atoms. Methods using UPLC-MS/MS have been developed for the analysis of various glycols, often after derivatization to improve ionization. nih.govnih.gov This approach allows for the highly selective and sensitive quantification of the target compound in complex matrices. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org While simple chiral alcohols and ethers may not have strong chromophores that absorb in the accessible UV-Vis range, their ee can still be determined using CD. acs.orgresearchgate.net

Several strategies can be employed:

Host-Guest Chemistry: The chiral analyte, (S)-Propylene glycol ethyl ether, can be introduced to a chiral host molecule. The formation of a diastereomeric complex can induce a strong CD signal, often through exciton-coupled circular dichroism (ECCD), where the spatial arrangement of chromophores in the host is perturbed by the guest. acs.org The intensity of the resulting CD signal, known as a Cotton effect, can be correlated to the enantiomeric excess of the analyte through a calibration curve. nih.gov

Derivatization: The hydroxyl group of the (S)-Propylene glycol ethyl ether can be reacted with a chromophoric derivatizing agent to introduce a strong chromophore into the molecule. The resulting derivative will exhibit a characteristic CD spectrum, allowing for ee determination.

HPLC-CD: High-Performance Liquid Chromatography can be coupled with a CD detector. researchgate.netuma.es After separating the enantiomers on a chiral column, the CD detector can confirm the identity of each enantiomer by the sign of its Cotton effect (positive or negative) and provide quantitative data. uma.es

The sign and magnitude of the CD signal are unique to the specific enantiomer and its concentration, making CD an inherently sensitive technique for stereochemical analysis. acs.orgrsc.org

Sample Preparation and Pre-concentration Strategies for Analytical Applications

Sample preparation and pre-concentration are critical steps in the analytical workflow for the accurate quantification of (S)-Propylene glycol ethyl ether, particularly when dealing with complex matrices or trace-level concentrations. These procedures aim to isolate the analyte of interest, remove interfering substances, and increase its concentration to a level amenable to instrumental analysis.

Solid-Phase Extraction (SPE) in Chiral Analysis

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov The fundamental principle of SPE is similar to liquid-liquid extraction, involving the distribution of solutes between a solid phase (sorbent) and a liquid phase (sample matrix and elution solvents). nih.gov The process typically involves passing a liquid sample through a cartridge containing a solid adsorbent; the analytes of interest are retained on the sorbent while the matrix passes through. nih.gov Subsequently, the retained analytes are eluted with a suitable solvent. nih.gov This technique is favored for its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction. nih.gov

For chiral analysis, such as the separation of (S)-Propylene glycol ethyl ether from its R-enantiomer, highly selective SPE sorbents are required. Molecularly Imprinted Polymers (MIPs) represent an advanced class of sorbents that can be engineered for this purpose. Molecularly imprinted solid-phase extraction (MISPE) is a technique that uses a MIP as the sorbent. nih.gov MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule—in this case, (S)-Propylene glycol ethyl ether. After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. nih.gov

This "molecular memory" allows the MISPE sorbent to selectively rebind the (S)-enantiomer from a sample solution, enabling its effective separation and pre-concentration. The operational process for an offline MISPE application involves several key steps to ensure selective extraction and recovery of the target analyte. nih.gov

Table 1: General Steps in an Offline Molecular Imprinted Solid-Phase Extraction (MISPE) Protocol

| Step | Description | Purpose |

| Sorbent Packing | A specific amount of the Molecularly Imprinted Polymer (MIP), typically 15–500 mg, is packed into an SPE cartridge. nih.gov | To create the solid-phase medium for extraction. |

| Conditioning | The cartridge is pre-conditioned by passing a specific solvent through it. nih.gov | To activate the polymer's binding sites and ensure reproducible interactions with the analyte. |

| Sample Loading | The sample solution, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge. nih.gov | To allow the target analyte, (S)-Propylene glycol ethyl ether, to bind to the specific recognition sites within the MIP. |

| Washing | The cartridge is washed with one or more solvents. nih.gov | To remove interfering compounds and non-specifically bound substances from the sorbent, enhancing the purity of the final extract. nih.gov |

| Elution | A strong elution solvent is passed through the cartridge. nih.gov | To disrupt the interactions between the analyte and the MIP, releasing the purified and concentrated (S)-Propylene glycol ethyl ether for subsequent analysis. nih.gov |

The optimization of each step, including the choice of washing and elution solvents, sample pH, and flow rate, is crucial for achieving high recovery and selectivity in chiral analysis. nih.gov

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Detectability

(S)-Propylene glycol ethyl ether, like other glycols and glycol ethers, lacks a strong chromophore, which makes its detection by UV-Vis spectroscopy challenging, especially at low concentrations. researchgate.net Furthermore, its high polarity can lead to poor peak shape and retention in gas chromatography (GC) and reversed-phase high-performance liquid chromatography (HPLC). researchgate.netcdc.gov Derivatization is a chemical modification technique used to convert the analyte into a derivative with properties that are more suitable for a given analytical method. This strategy is employed to improve volatility for GC analysis or to introduce a chromophoric or fluorophoric tag for enhanced UV or fluorescence detection in HPLC. researchgate.net

Several derivatization reagents have been successfully used for the analysis of glycols, which can be applied to (S)-Propylene glycol ethyl ether. The primary goal is to react with the hydroxyl group of the molecule to form a less polar and more easily detectable compound.

Benzoyl Chloride Derivatization: Derivatization with benzoyl chloride under alkaline conditions is a common method for analyzing glycols. researchgate.netupce.cz The reaction converts the hydroxyl groups into benzoyl esters, which possess strong UV absorbance. upce.cz This significantly enhances detection sensitivity for HPLC-UV analysis. One study demonstrated that this derivatization, followed by HPLC with UV detection at 237 nm, lowered the limit of detection (LOD) for glycols to 1 mg/L. upce.cznih.gov The same derivatization procedure coupled with electrospray ionization mass spectrometry (ESI-MS) detection further improved the LOD to the 10-25 µg/L range. upce.cznih.gov The derivatization not only improves detectability but also facilitates the separation of the less polar derivatives from the highly polar inorganic salts in aqueous samples. upce.cz

Isocyanate Derivatization: Reagents like p-toluenesulfonyl isocyanate (TSIC) are effective for the derivatization of glycols for HPLC analysis. nih.gov A method was developed for the simultaneous analysis of diethylene glycol and propylene glycol using pre-column derivatization with TSIC. The resulting derivatives were analyzed by HPLC with UV detection at 227 nm. nih.gov The method was validated and showed good linearity and precision, demonstrating its reliability for quantifying glycols in various samples. nih.gov Other isocyanates, such as phenyl isocyanate, have also been suggested for derivatizing glycols, with a typical reaction time of about 15 minutes. chromforum.org

Derivatization for Gas Chromatography (GC): For GC analysis, derivatization is crucial to improve the volatility and chromatographic behavior of polar glycols. A Chinese patent describes a pre-column derivatization method for determining 1,2-propylene glycol enantiomers. google.com This method uses an aldehyde or ketone compound as the derivatizing reagent in the presence of a catalyst. The resulting derivative overcomes the issue of severe peak tailing often observed with underivatized glycols on chiral GC columns, allowing for accurate quantification of the enantiomeric impurities. google.com Acetic anhydride (B1165640) is another reagent used to acetylate glycols, making them suitable for GC analysis. chromforum.org

Table 2: Summary of Derivatization Strategies for Propylene Glycol and Related Compounds

| Derivatizing Reagent | Analyte(s) | Analytical Technique | Key Findings & Enhancements |

| Benzoyl Chloride | Propylene glycol, Ethylene (B1197577) glycol, 2,3-Butylene glycol | HPLC-UV (237 nm), HPLC-ESI-MS | Forms dibenzoyl esters. upce.cz LOD for UV detection improved tenfold to 1 mg/L. upce.cz ESI-MS detection LOD is 10-25 µg/L. upce.cznih.gov Facilitates extraction from aqueous matrices. upce.cz |

| p-Toluenesulfonyl Isocyanate (TSIC) | Propylene glycol, Diethylene glycol | HPLC-UV (227 nm) | Allows for simultaneous quantitative analysis. nih.gov Linear range for propylene glycol was 0.071 to 21.3 µg/mL. nih.gov |

| Phenyl Isocyanate | Glycols | HPLC-UV (approx. 280 nm) | Reaction time is approximately 15 minutes at 60 °C. chromforum.org Used for quality assurance analysis. chromforum.org |

| Acetic Anhydride | Glycols | Gas Chromatography (GC) | Acetylates the glycols to improve volatility and chromatographic performance for QA analysis. chromforum.org |

| Aldehyde/Ketone Compounds | 1,2-Propylene glycol enantiomers | Gas Chromatography (GC) | Overcomes severe peak tailing on chiral columns, enabling accurate quantification of enantiomeric impurities. google.com |

Mechanistic Studies of Chemical Reactions and Transformations

Kinetic and Thermodynamic Investigations of Reactivity

Theoretical and computational studies have provided significant insights into the reactivity of propylene (B89431) glycol ethyl ether (PGEE), particularly concerning its stability and decomposition routes.

Computational studies, utilizing methods such as Density Functional Theory (DFT), have been employed to investigate the dissociation of propylene glycol ethyl ether in the gaseous phase. These studies have mapped out the potential energy surface for various reaction channels, identifying numerous possible unimolecular and bimolecular dissociation pathways.

For the unimolecular dissociation of PGEE, a theoretical investigation identified nineteen potential reaction pathways. The majority of these mechanisms are endothermic and proceed through a concerted transition state in a single step. One of the most favorable unimolecular routes was found to be the formation of ethanol (B145695) and acetone (B3395972), which has a calculated activation barrier of 279 kJ mol⁻¹ at the APFD/6-31G(d) level of theory.

Bimolecular dissociation has also been explored, for instance, in the reaction of PGEE with 1-butanol (B46404). In this case, the pathway leading to the production of H₂ and butanal is considered more plausible due to a lower activation energy of 225 kJ mol⁻¹ at the ωB97XD/6-31G(d) level of theory.

The following table summarizes the activation energies for selected favorable dissociation pathways.

| Reaction Type | Reactants | Products | Activation Energy (kJ mol⁻¹) | Theoretical Method |

| Unimolecular | PGEE | Ethanol + Acetone | 279 | APFD/6-31G(d) |

| Bimolecular | PGEE + 1-Butanol | H₂ + Butanal + others | 225 | ωB97XD/6-31G(d) |

This data is based on theoretical calculations and represents the energy barrier for the reaction to occur.

The kinetics of PGEE reactions are crucial for understanding its stability and transformation under different conditions. In the gaseous phase, theoretical studies have determined the kinetic parameters for its dissociation pathways. These calculations show that most unimolecular dissociation reactions occur via a concerted transition state.

While extensive experimental data on the condensed phase kinetics for the dissociation of (S)-Propylene glycol ethyl ether is not widely available, studies on the synthesis of related propylene glycol ethers provide insights. For example, the synthesis of propylene glycol methyl ether acetate (B1210297) from propylene glycol methyl ether and acetic acid has been studied using heterogeneous catalysts like ion-exchange resins. Kinetic models such as the Langmuir-Hinshelwood-Hogen-Watson (LHHW) model have been found to be consistent with experimental data, suggesting a surface reaction-controlled process with an apparent activation energy of 62.0 kJ/mol.

Elucidation of Reaction Mechanisms in Synthetic Processes

The synthesis of propylene glycol ethers, including the (S)- enantiomer, typically involves the reaction of propylene oxide with an alcohol, a process that can be catalyzed by either acids or bases. The choice of catalyst significantly influences the reaction mechanism and selectivity.

The synthesis of propylene glycol ethers from propylene oxide and an alcohol is a key industrial process where the catalyst plays a pivotal role. Basic catalysts are generally preferred as they yield the α-isomer (secondary alcohol) with higher selectivity compared to acidic catalysts, which tend to produce a mixture of isomers.

Mechanistic studies suggest that in base-catalyzed reactions, the process is initiated by the dissociation of the alcohol (ROH) into a proton and an alkoxide species (RO⁻) in the presence of basic sites. The crucial step is the nucleophilic attack of the alkoxide on one of the carbon atoms of the propylene oxide ring, leading to its opening.

Density Functional Theory (DFT) calculations have been used to explore the synergistic effects of bifunctional catalysts, such as aluminum-modified titanium silicalite-1 (Al-TS-1), in the direct synthesis of propylene glycol methyl ether from propylene. These studies analyze the transition states and reveal that the presence of aluminum as a dopant increases the Lewis acid strength of the titanium active sites, promoting the epoxidation of propylene to propylene oxide. Simultaneously, the titanium enhances the Brønsted acid strength of the aluminum active sites, which facilitates the subsequent ring-opening of propylene oxide to form the glycol ether.

Steric and electronic factors are critical in determining the regioselectivity of the propylene oxide ring-opening during synthesis. The propylene oxide molecule is asymmetrical, and nucleophilic attack can occur at either the more substituted C2 carbon or the less substituted C1 carbon.

Under basic or neutral conditions, the reaction follows an Sₙ2 mechanism. The nucleophile (alkoxide) preferentially attacks the less sterically hindered carbon atom (the primary carbon, C1), resulting in the formation of the α-isomer (1-ethoxy-2-propanol) as the major product. The steric hindrance of the alcohol reactant itself has also been investigated as a significant reaction parameter affecting the process.

In contrast, under acidic catalysis, the epoxide oxygen is first protonated. This protonation makes the epoxide carbons more electrophilic. The reaction proceeds with a character that is intermediate between Sₙ1 and Sₙ2. The nucleophile attacks the more substituted carbon (the secondary carbon, C2), which can better stabilize the partial positive charge in the transition state. This leads to the formation of the β-isomer (2-ethoxy-1-propanol). Therefore, basic catalysts are favored for producing the more commercially important α-isomer with high selectivity.

Atmospheric Reaction Mechanisms

Propylene glycol ethers can be released into the atmosphere from their use as solvents in various products. Their atmospheric fate is primarily governed by reactions with photochemically generated oxidants. nih.gov

The dominant atmospheric loss process for glycol ethers is the gas-phase reaction with the hydroxyl (OH) radical. nih.govnih.govnih.gov This reaction is typically initiated by the abstraction of a hydrogen atom from the glycol ether molecule. nih.gov The C-H bonds adjacent to the ether oxygen and the hydroxyl group are particularly susceptible to abstraction.

For propylene glycol ethers, this reaction leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ). It can undergo reactions leading to the formation of various degradation products.

The atmospheric half-lives for vapor-phase propylene glycol ethers due to reaction with OH radicals are estimated to be relatively short, ranging from 5.5 to 34.4 hours. nih.govnih.gov This indicates a moderately rapid degradation in the atmosphere. oecd.org Other atmospheric degradation pathways, such as direct photolysis, are not considered significant for this class of compounds. researchgate.net Studies on the related compound, propylene glycol monomethyl ether acetate (PGMEA), show that its degradation in the atmosphere can involve direct photolysis by UV radiation, direct oxidation by ozone, and indirect oxidation by hydroxyl radicals. tandfonline.comnih.gov

The following table lists the rate constants for the reaction of OH radicals with similar glycol ethers.

| Glycol Ether | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 296 K |

| 1-Butoxy-2-propanol | 3.76 ± 0.54 |

| Diethylene glycol ethyl ether | 5.72 ± 0.85 |

| Diethylene glycol n-butyl ether | 7.44 ± 0.94 |

Data from a study on selected glycol ethers, indicating the reactivity towards OH radicals. nih.gov

Photochemical Oxidation by Hydroxyl Radicals: Kinetics and Products

The gas-phase reaction with the hydroxyl radical (•OH) is the dominant atmospheric loss process for glycol ethers nih.gov. This reaction is initiated by the abstraction of a hydrogen atom from a C-H bond by the •OH radical, leading to the formation of a carbon-centered radical and a water molecule. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

| Glycol Ether | Rate Constant (kOH) at ~296 K (x 10-11 cm3 molecule-1 s-1) |

|---|---|

| 1-Butoxy-2-propanol | 3.76 ± 0.54 |

| Diethylene glycol ethyl ether | 5.72 ± 0.85 |

| Diethylene glycol n-butyl ether | 7.44 ± 0.94 |

The oxidation of (S)-Propylene glycol ethyl ether is expected to yield several smaller carbonyl compounds. Detailed product studies have been performed on the closely related compound 1-methoxy-2-propanol, providing a strong basis for predicting the products of (S)-Propylene glycol ethyl ether oxidation acs.org. The primary products identified from the reaction of 1-methoxy-2-propanol with •OH radicals in the presence of nitric oxide (NO) include methyl formate, methoxyacetone, and acetaldehyde acs.org.

By analogy, the principal products expected from the photochemical oxidation of (S)-Propylene glycol ethyl ether are ethyl formate, ethoxyacetone, and acetaldehyde. The molar yields of the products from the 1-methoxy-2-propanol study are detailed below.

| Product (from 1-methoxy-2-propanol oxidation) | Molar Formation Yield (%) |

|---|---|

| Methyl Formate | 59 ± 5 |

| Methoxyacetone | 39 ± 4 |

| Acetaldehyde | 56 ± 7 |

Detailed Reaction Schemes and Product Elucidation

The formation of the observed products from the oxidation of glycol ethers can be explained through detailed reaction mechanisms that follow the initial H-atom abstraction by an •OH radical nih.govacs.org. For (S)-Propylene glycol ethyl ether (CH₃CH₂OCH₂CH(OH)CH₃), there are several potential sites for H-atom abstraction, leading to different reaction pathways and products.

The general mechanism proceeds as follows:

H-atom Abstraction : An •OH radical abstracts a hydrogen atom from one of the carbon atoms. The most likely sites are the -CH₂- group adjacent to the ether oxygen and the -CH- group bonded to the hydroxyl group, as these C-H bonds are weakened by the adjacent oxygen atoms nih.gov.

Peroxy Radical Formation : The resulting carbon-centered radical (R•) rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

Alkoxy Radical Formation : The peroxy radical subsequently reacts, typically with nitric oxide (NO), to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

Alkoxy Radical Decomposition : The highly reactive alkoxy radical can then undergo decomposition via C-C bond cleavage (scission) or react with O₂. These decomposition pathways lead to the formation of stable end products.

Elucidation of Major Products:

Formation of Ethyl Formate and Acetaldehyde : Abstraction of the hydrogen atom from the -CH- group (at the C2 position) leads to the formation of an alkoxy radical (CH₃CH₂OCH₂(CO•)CH₃). This radical undergoes C-C bond scission between C1 and C2, yielding ethyl formate (CH₃CH₂OCHO) and an acetyl radical (•COCH₃). The acetyl radical can then lead to other products. Alternatively, H-atom abstraction from the -CH₂- group of the ethyl moiety can ultimately lead to acetaldehyde formation. A study on the analogous 1-methoxy-2-propanol confirmed acetaldehyde as a major product with a yield of 56 ± 7% acs.org.

Formation of Ethoxyacetone : If the initial H-atom abstraction occurs from the methyl group at the C3 position (the CH₃- group attached to the carbon with the hydroxyl group), the subsequent alkoxy radical formed is CH₃CH₂OCH₂CH(O•)CH₃. This alkoxy radical can then react with O₂ to form 2-ethoxy-1-hydroxy-1-propanone, which can be further oxidized or rearranged. Based on the oxidation of 1-methoxy-2-propanol, which produced methoxyacetone with a yield of 39 ± 4%, the analogous product, ethoxyacetone (CH₃CH₂OCH₂C(O)CH₃), is a predicted major product for (S)-Propylene glycol ethyl ether acs.org.

The elucidation of these products in research studies typically involves experiments in environmental simulation chambers. The reactant and its oxidation products are monitored over time using advanced analytical techniques such as gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ Fourier transform infrared (FT-IR) spectroscopy nih.govacs.org.

Biochemical Pathways and Biotransformation Studies

Biotransformation Pathways of Propylene (B89431) Glycol Ethers

Propylene glycol ethers, belonging to the P-series of glycol ethers, are generally considered to have a lower toxicity profile compared to the E-series (ethylene glycol-based) ethers. nih.govwho.intresearchgate.net This difference is largely attributed to their distinct metabolic pathways. nih.gov The biotransformation of PGEs can proceed through several key reactions, including hydrolysis of their acetate (B1210297) esters, oxidation, and conjugation.

Propylene glycol ether acetates, such as propylene glycol ethyl ether acetate (PGEEA), are rapidly hydrolyzed to their parent glycol ether, propylene glycol ethyl ether (PGEE), by esterases found in the blood and other tissues. google.comoecd.org This cleavage is a critical first step in the metabolism of the acetate forms.

Research on the close structural analog, propylene glycol methyl ether acetate (PGMEA), demonstrates the efficiency of this process. In vivo studies in rats have shown that PGMEA is hydrolyzed with a half-life of approximately 1.6 to 2.3 minutes. oup.comnih.govoup.com Once hydrolyzed, the pharmacokinetic profile of the resulting propylene glycol methyl ether (PGME) is identical to that of directly administered PGME. oup.comnih.govoup.com In vitro studies have confirmed these findings, showing rapid hydrolysis in both rat and human blood and liver homogenates. nih.govoup.com While the rate of hydrolysis was faster in rat blood than in human blood, the rates in liver homogenates were similar for both species. nih.govoup.com This rapid conversion means that the toxicological profile of the parent glycol ether can be used as a surrogate for its acetate ester. nih.govoup.com

Table 1: In Vitro Hydrolysis Half-Life of Propylene Glycol Monomethyl Ether Acetate (PGMEA)

The oxidative metabolism of propylene glycol ethers is a key determinant of their biological effects. This process is primarily carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, which are present in the liver and other tissues, including the skin and the brain. nih.govnih.govresearchgate.net

For propylene glycol ethers, the position of the ether linkage is crucial. The α-isomers (e.g., 1-ethoxy-2-propanol, the main component of commercial PGEE) are secondary alcohols and are not readily oxidized to acidic metabolites. shell.comecetoc.org Instead, their metabolism is thought to proceed via O-dealkylation mediated by cytochrome P450 (CYP) enzymes, leading to the formation of propylene glycol. nih.govecetoc.org Propylene glycol can then be further metabolized to lactate, pyruvate, and acetate, or excreted as a glucuronide conjugate. hmdb.ca Some studies suggest that propylene glycol can selectively inhibit CYP2E1 activity. nih.govosti.gov

In contrast, the β-isomers (e.g., 2-ethoxy-1-propanol), which are primary alcohols and minor components of commercial PGEs, are readily metabolized by ADH and ALDH to the corresponding alkoxypropionic acids. nih.govecetoc.orgresearchgate.net This pathway is analogous to the metabolism of ethylene (B1197577) glycol ethers, which are oxidized to toxic alkoxyacetic acids. nih.govresearchgate.net The formation of these acidic metabolites is a major pathway for the β-isomers. researchgate.netnih.gov

Following oxidation or as a direct pathway for the parent glycol ether, conjugation reactions can occur. These phase II metabolic reactions increase the water solubility of the compounds, facilitating their excretion from the body. The primary conjugation reactions for propylene glycol ethers and their metabolites are sulphation and glucuronidation. researchgate.net

Studies on the β-isomer of propylene glycol methyl ether (PGME) have identified the formation of a glucuronide conjugate as a minor metabolic pathway, accounting for a small percentage of the administered dose in urine. nih.govosti.gov Similarly, it is proposed that sulphate and glucuronide conjugates of the parent β-isomer can be formed by sulfotransferases (SULTs) and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), respectively. researchgate.net The non-metabolized portion of propylene glycol, a metabolite of α-PGEs, is also excreted in the urine, mainly as a glucuronide conjugate. hmdb.ca

Enantioselective Biotransformation and Stereochemical Fate

The (S)-enantiomer of propylene glycol ethyl ether, (S)-1-ethoxy-2-propanol, introduces the concept of stereochemistry into its metabolism. While specific studies on the enantioselective biotransformation of (S)-PGEE are limited, research on related chiral propylene glycol derivatives provides some insights.

Enzymatic resolution processes have been developed to separate racemic mixtures of propylene glycol alkyl ethers and their acetates. google.com For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the enantioselective hydrolysis of propylene glycol ether acetates and the enantioselective transesterification of propylene glycol ethers. google.com This demonstrates that enzymes can differentiate between the enantiomers of these compounds, suggesting that their biotransformation in vivo could also be enantioselective.

The stereochemical configuration can significantly influence the metabolic pathway and the biological activity of the resulting metabolites. However, detailed studies on the stereochemical fate of (S)-propylene glycol ethyl ether in biological systems are not extensively documented in the available literature.

Comparative Analysis of Biotransformation across Glycol Ether Isomers

The biotransformation of glycol ethers varies significantly depending on their isomeric structure. This is evident when comparing ethylene glycol ethers (E-series) with propylene glycol ethers (P-series), as well as when comparing the α- and β-isomers within the P-series.

A key difference between E-series and P-series glycol ethers lies in their primary metabolic pathways and the nature of their metabolites. Ethylene glycol monomethyl ether (EGME), an E-series glycol ether, is primarily oxidized to methoxyacetic acid, a metabolite associated with significant toxicity. nih.gov In contrast, the commercially predominant α-isomer of propylene glycol monomethyl ether (PGME) is thought to undergo O-demethylation to form propylene glycol, a much less toxic compound. nih.gov This fundamental difference in metabolic fate is believed to be the basis for the observed differences in the toxicological properties of EGME and PGME. nih.gov

Within the P-series, the distinction between α- and β-isomers is also critical. As previously mentioned, the α-isomers are secondary alcohols and are less prone to oxidation to acidic metabolites. ecetoc.org The β-isomers, being primary alcohols, are metabolized to alkoxypropionic acids. researchgate.netnih.gov For example, studies in male rats with the β-isomer of PGME showed that the major urinary metabolite was 2-methoxypropionic acid, with a small fraction being excreted as a glucuronide conjugate. nih.govosti.gov This contrasts with the metabolism of the α-isomer, highlighting how a subtle change in the position of the hydroxyl group leads to different metabolic routes. nih.gov

Table 2: Comparison of Metabolic Pathways for Glycol Ether Isomers

Environmental Fate and Degradation Mechanisms

Biodegradation Processes in Diverse Environmental Compartments

(S)-Propylene glycol ethyl ether, like other propylene (B89431) glycol ethers, is considered to be readily biodegradable. nih.govlyondellbasell.com This classification suggests that it is not expected to persist in aquatic or terrestrial environments. nih.gov

Propylene glycol ethers undergo rapid and ultimate biodegradation under both aerobic and anaerobic conditions in aquatic and terrestrial environments. nih.gov This process is carried out by a wide variety of microorganisms, often without the need for prior adaptation. nih.gov

Under aerobic conditions, the degradation of propylene glycol has been observed to follow a pattern of an initial lag phase, followed by rapid consumption. For instance, in one study, after a 2-day lag phase, propylene glycol disappeared at rates of 76-83 mg/L/day. dtic.mil In nutrient-limited conditions, the degradation rate was slower, ranging from 20-25 mg/L/day. dtic.mil The presence of nutrients like nitrogen and phosphorus can significantly influence these rates. dtic.mil

Anaerobic degradation of propylene glycol is also well-documented. The process is believed to start with a disproportionation reaction, yielding propionate (B1217596) and n-propanol. nih.gov These intermediates are then further metabolized, ultimately leading to the production of methane (B114726) and carbon dioxide. nih.gov Despite the formation of intermediates, propylene glycol is completely degradable under methanogenic conditions. nih.gov

Interactive Data Table: Aerobic Biodegradation of Propylene Glycol

| Parameter | Condition | Rate | Source |

| Disappearance Rate | Rapid cell growth phase | 76-83 mg/L/day | dtic.mil |

| Disappearance Rate | Nutrient limited phase | 20-25 mg/L/day | dtic.mil |

| Disappearance Rate | Nitrogen and phosphorous supplemented | Depleted within 6 days | dtic.mil |

| Disappearance Rate | Nitrogen limited | 10-12 mg/L/day | dtic.mil |

A variety of bacteria have been identified that can assimilate and degrade glycol ethers. Several strains, including Pseudomonas sp., Xanthobacter autotrophicus, and Corynebacterium sp., have been shown to utilize different propylene glycol ethers. nih.gov For instance, Corynebacterium sp. 7 has been found to assimilate propylene glycol monoalkyl ethers (C1-C4). nih.gov Mixed cultures of Pseudomonas sp. 4-5-3 and Xanthobacter autotrophicus EC 1-2-1 have demonstrated improved degradation of certain ethylene (B1197577) glycol ethers compared to single cultures. nih.gov The metabolic pathway often involves the formation of corresponding acids, such as ethoxyacetic acid from ethylene glycol monoethyl ether. nih.gov

Several environmental factors can influence the rate of biodegradation of propylene glycol ethers. These include the presence of other organic compounds, nutrient availability, pH, and temperature. dtic.milnih.gov The concentration of the chemical itself can also affect degradation kinetics, with higher concentrations sometimes leading to longer lag phases before degradation begins. dtu.dk

The availability of nutrients such as nitrogen and phosphorus is a critical factor. dtic.mil Studies on propylene glycol degradation have shown that its breakdown can be limited by the lack of these essential nutrients. dtic.mil Supplementing water with nitrogen and phosphorus has been shown to significantly accelerate the degradation process. dtic.mil

The pH of the environment also plays a role. While degradation can occur over a range of pH values, optimal degradation rates for some bacteria have been observed in the neutral pH range of 6.5 to 7.5. nih.gov Temperature is another key factor, with optimal degradation by Bacillus thuringiensis occurring between 35-37 °C. nih.gov

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of propylene glycol ethers, including the (S)-isomer of propylene glycol ethyl ether, are dictated by their physical and chemical properties. These compounds are generally characterized by high water solubility, low potential to volatilize from water or soil, and a low affinity for soil and sediment particles. nih.gov Consequently, when released into the environment, they are expected to primarily associate with surface water, soil, and groundwater compartments. nih.gov

Research indicates that propylene glycol ethers are not expected to persist in the environment due to rapid degradation in various media. nih.govcdc.gov Their high mobility in soil suggests a potential for leaching into groundwater. cdc.gov

Biodegradation

Propylene glycol ethers are, for the most part, considered to be readily biodegradable. nih.govlyondellbasell.com The process of biodegradation is typically assessed by measuring the biological oxygen demand (BOD), where microorganisms consume the chemical, leading to a depletion of dissolved oxygen in the medium. lyondellbasell.com Studies have shown that the vast majority of propylene glycol ethers undergo rapid and ultimate biodegradation in both aquatic and terrestrial environments under aerobic and anaerobic conditions. nih.gov The rate of this degradation can be influenced by factors such as the microbial population and the molecular structure of the specific ether. lyondellbasell.com For instance, highly branched structures, like propylene glycol tertiary-butyl ether (PTB), may biodegrade at a slower rate. lyondellbasell.com

The biodegradability of several propylene glycol ethers has been evaluated, confirming their general susceptibility to microbial degradation. lyondellbasell.com

Table 1: Biodegradation of Various Propylene Glycol Ethers

| Compound | Biodegradation after 28 days (%) | Classification |

|---|---|---|

| Propylene Glycol Methyl Ether (PM) | >60% | Readily Biodegradable |

| Dipropylene Glycol Methyl Ether (DPM) | >60% | Readily Biodegradable |

| Propylene Glycol n-Butyl Ether (PnB) | >60% | Readily Biodegradable |

| Propylene Glycol tertiary-Butyl Ether (PTB) | <60% | Inherently Biodegradable |

| Dipropylene Glycol tertiary-Butyl Ether (DPTB) | <60% | Inherently Biodegradable |

This table is generated based on data for a class of propylene glycol ethers and serves as an illustrative example. lyondellbasell.com

Mobility and Partitioning

The mobility of propylene glycol ethyl ether in the environment is largely governed by its behavior in soil and water. Due to its high water solubility and low octanol-water partition coefficient (log K_ow_), it exhibits a low affinity for adsorbing to soil and sediment particles. nih.govcdc.gov This results in high mobility in soil and a potential to leach into groundwater. cdc.gov The low Henry's Law constant for propylene glycol suggests that volatilization from surface water is not a significant environmental fate process. cdc.gov